molecular formula C13H8N4O6S2 B2680726 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 391222-06-3

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2680726
CAS No.: 391222-06-3
M. Wt: 380.35
InChI Key: UWPDPYBGYZENRM-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a nitrothiophene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a base such as sodium methoxide.

    Amidation: The final step involves the formation of the carboxamide group by reacting the nitrothiophene carboxylic acid with an amine derivative of the benzothiazole under dehydrating conditions, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methoxylation steps, and the employment of automated systems for precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide for methoxylation, and electrophiles like acyl chlorides for further functionalization.

Major Products

    Oxidation: Formation of nitrobenzothiazole oxides.

    Reduction: Conversion to amino derivatives.

    Substitution: Various substituted benzothiazole and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism by which N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The nitro and methoxy groups can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole and thiophene rings provide a rigid framework for binding to target sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
  • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Uniqueness

Compared to these similar compounds, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and industrial applications.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O6S2/c1-23-7-4-6(16(19)20)5-9-11(7)14-13(25-9)15-12(18)8-2-3-10(24-8)17(21)22/h2-5H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPDPYBGYZENRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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